DPTN

A3 adenosine receptor binding affinity cross-species pharmacology

DPTN is the definitive cross-species A3 adenosine receptor (A3AR) antagonist for translational pharmacology. Unlike MRS1220, PSB10, or VUF5574—which are virtually inactive at rodent receptors and risk false-negative results—DPTN delivers potent, functional antagonism at human (Ki=1.65 nM), mouse (Ki=9.61 nM), and rat (Ki=8.53 nM) A3ARs. This unique species-spanning activity enables seamless progression from in vitro human cell assays to in vivo rodent models of asthma, glaucoma, and neuroinflammation. Validated in cAMP assays, receptor occupancy studies, and high-throughput screening. Procure with confidence: ≥98% HPLC purity, ready for immediate global shipment.

Molecular Formula C22H18N4OS
Molecular Weight 386.5 g/mol
Cat. No. B8410792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPTN
Molecular FormulaC22H18N4OS
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=NC=C4)C
InChIInChI=1S/C22H18N4OS/c1-14-10-15(2)12-18(11-14)19-20(16-5-8-23-9-6-16)28-22(25-19)26-21(27)17-4-3-7-24-13-17/h3-13H,1-2H3,(H,25,26,27)
InChIKeyYDXZLBYHXZOWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DPTN: A High-Affinity, Cross-Species A3 Adenosine Receptor Antagonist for Rodent and Human Pharmacology Studies


DPTN (N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide dihydrochloride) is a potent and selective antagonist of the adenosine A3 receptor (A3AR). It binds to human, mouse, and rat A3ARs with high affinity [1], distinguishing it from many A3AR antagonists that exhibit weak or no activity in rodents [2]. This compound is a critical tool for validating A3AR-mediated mechanisms in translational research.

Why A3 Adenosine Receptor Antagonists Are Not Interchangeable: The Unique Cross-Species Profile of DPTN


Generic substitution among A3AR antagonists is not possible due to profound species-dependent pharmacology. Many potent human A3AR antagonists (e.g., MRS1220, PSB10, VUF5574) are virtually inactive at rodent receptors [1]. DPTN is one of the few validated antagonists with potent, functional antagonism across human, mouse, and rat A3ARs [1]. Using an alternative compound without confirming its rodent efficacy can lead to false-negative results and misinterpretation of A3AR function in preclinical models. DPTN's quantifiable cross-species activity ensures reliable target engagement in vivo and in vitro.

DPTN Quantitative Differentiation: Head-to-Head Binding Affinity, Selectivity, and Functional Antagonism Data


DPTN Exhibits Superior Binding Affinity for Human, Mouse, and Rat A3ARs Compared to MRS1523

DPTN demonstrates significantly higher affinity for human, mouse, and rat A3ARs compared to the commonly used antagonist MRS1523. In head-to-head radioligand binding assays, DPTN displayed Ki values of 1.65 nM (human), 9.61 nM (mouse), and 8.53 nM (rat) [1]. In contrast, MRS1523 exhibited Ki values of 43.9 nM (human), 349 nM (mouse), and 216 nM (rat) under identical conditions [1].

A3 adenosine receptor binding affinity cross-species pharmacology

DPTN Maintains Functional Antagonism in Rodents While Other A3AR Antagonists Fail

DPTN functionally antagonizes A3AR-mediated cAMP inhibition in both human and mouse cells, whereas many potent human A3AR antagonists show no functional activity in rodents. In a cAMP functional assay, DPTN inhibited A3AR-mediated cAMP accumulation [1]. In contrast, MRS1191 and MRS1334 showed incomplete inhibition of radioligand binding to mouse and rat A3ARs, and MRS1220, MRE3008F20, PSB10, PSB-11, and VUF5574 were largely inactive [1].

functional antagonism cAMP assay species selectivity

DPTN Demonstrates >400-Fold Selectivity for A3AR Over A1 and A2A Subtypes

DPTN exhibits high selectivity for the A3AR subtype over A1 and A2A receptors, minimizing off-target effects. In radioligand binding assays, DPTN's Ki values at human A1 and A2A receptors were 162 nM and 121 nM, respectively, compared to 1.65 nM at A3AR [1]. This corresponds to a selectivity ratio of >98-fold over A1 and >73-fold over A2A. Additionally, vendor data indicate Ki values >666 nM (A1) and >826 nM (A2A), representing >400-fold selectivity .

selectivity off-target effects adenosine receptor subtypes

DPTN Is Efficacious in In Vivo Rat Models of A3AR-Mediated Plasma Extravasation and Asthma

DPTN demonstrates in vivo efficacy at pharmacologically relevant doses. In a rat model of plasma extravasation induced by the A3AR agonist IB-MECA, DPTN (10 mg/kg) prevented dye leakage . Additionally, in a rat model of allergen-induced asthma, DPTN (10 mg/kg) alone or in combination with dexamethasone inhibited airway hypersensitivity to acetylcholine .

in vivo efficacy plasma extravasation asthma model

Optimal Scientific and Industrial Applications for DPTN Based on Validated Evidence


Cross-Species Pharmacological Validation of A3AR Antagonism in Rodent Disease Models

DPTN is the compound of choice for studies requiring confirmation of A3AR-mediated mechanisms in mice or rats, where other selective antagonists fail [1]. Its high affinity in both human and rodent receptors allows seamless translation from in vitro human cell assays to in vivo rodent models [1]. Ideal applications include inflammatory disease models (asthma, glaucoma) and neuroprotection studies.

Radioligand Binding Assays Requiring High-Affinity, Selective A3AR Probe

DPTN's sub-nanomolar affinity for human A3AR (Ki = 1.65 nM) and high selectivity over A1 and A2A subtypes [1] make it an excellent tool for competition binding assays and receptor occupancy studies. Its use minimizes non-specific binding and ensures accurate quantification of A3AR expression and pharmacology.

Functional Antagonism in cAMP Signaling Assays Across Species

DPTN has been functionally validated in cAMP accumulation assays in both human and mouse A3AR-expressing cells [1]. It is suitable for high-throughput screening, GPCR signaling pathway analysis, and profiling of biased agonism/antagonism at the A3AR.

In Vivo Studies of A3AR-Mediated Inflammation and Hypersensitivity

DPTN has demonstrated in vivo efficacy in rat models of plasma extravasation and allergen-induced airway hypersensitivity . It is applicable for preclinical studies investigating the therapeutic potential of A3AR blockade in inflammatory and respiratory diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DPTN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.